molecular formula C7H12O2 B3044763 2-Allyloxy-tetrahydro-furan CAS No. 1004-30-4

2-Allyloxy-tetrahydro-furan

Cat. No.: B3044763
CAS No.: 1004-30-4
M. Wt: 128.17 g/mol
InChI Key: AZHZKKLTFVPMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyloxy-tetrahydro-furan is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1004-30-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-prop-2-enoxyoxolane

InChI

InChI=1S/C7H12O2/c1-2-5-8-7-4-3-6-9-7/h2,7H,1,3-6H2

InChI Key

AZHZKKLTFVPMMB-UHFFFAOYSA-N

SMILES

C=CCOC1CCCO1

Canonical SMILES

C=CCOC1CCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 is followed with 4-hydroxybutanal (250 g of 11.0 wt. % solution, 0.31 mol, 1.0 eq.), allyl alcohol (13.8 g, 0.24 mol, 0.80 eq.), and hexanes (500 mL). Concentrated sulfuric acid (0.5 mL) is used in place of the ion-exchange resin. After stirring for 18 h at room temperature the hexane phase contains 5.96% of 2-allyloxytetrahydrofuran (21.3 g, 70% yield). The aqueous phase contains 5.3% of 4-hydroxybutanal and 1.9% of allyl alcohol.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure of Example 1 is followed with 4-hydroxybutanal (20.0 g of 11.5 wt. % solution, 26 mmol, 1.0 eq.), allyl alcohol (3.26 g, 56 mmol, 2.2 eq.), and hexanes (50 mL). Concentrated hydrochloric acid (2 drops) is used in place of the ion-exchange resin. After 3 h of stirring at room temperature, the hexane phase contains 8.8% of 2-allyloxytetrahydrofuran (3.1 g, 92.5% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.